molecular formula C7H14ClF2NO B6171130 2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol hydrochloride CAS No. 2445749-80-2

2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol hydrochloride

Cat. No.: B6171130
CAS No.: 2445749-80-2
M. Wt: 201.6
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol hydrochloride is a chemical compound with the molecular formula C7H13F2NO·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two fluorine atoms attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrrolidine ring.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxygenated derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2S)-4,4-dichloropyrrolidin-2-yl]propan-2-ol hydrochloride
  • 2-[(2S)-4,4-dibromopyrrolidin-2-yl]propan-2-ol hydrochloride
  • 2-[(2S)-4,4-dimethylpyrrolidin-2-yl]propan-2-ol hydrochloride

Uniqueness

2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol hydrochloride is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

2445749-80-2

Molecular Formula

C7H14ClF2NO

Molecular Weight

201.6

Purity

95

Origin of Product

United States

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